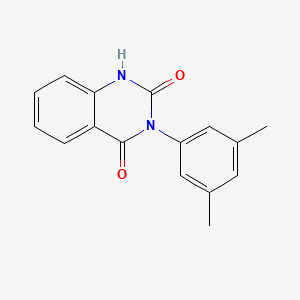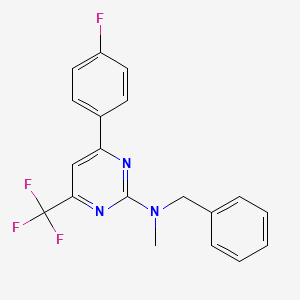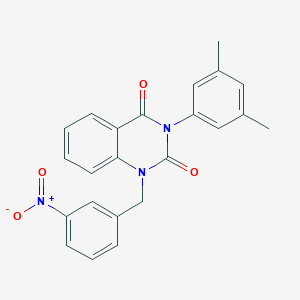![molecular formula C26H22Cl3N3O2S B14997444 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997444.png)
2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include chlorobenzyl derivatives and dichlorophenyl compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and sulfonation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving catalysts and specific reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorobenzyl or dichlorophenyl groups, leading to dechlorinated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dechlorinated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrimidoquinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research may focus on evaluating the biological activity of this compound against different pathogens or cancer cell lines.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Studies may explore its mechanism of action, pharmacokinetics, and toxicity profiles.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-b]quinoline Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Chlorobenzyl Sulfanyl Compounds: Compounds with chlorobenzyl sulfanyl groups may have similar chemical reactivity and applications.
Uniqueness
The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C26H22Cl3N3O2S |
|---|---|
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H22Cl3N3O2S/c1-26(2)10-18-21(19(33)11-26)20(15-8-7-14(27)9-17(15)29)22-23(30-18)31-25(32-24(22)34)35-12-13-5-3-4-6-16(13)28/h3-9,20H,10-12H2,1-2H3,(H2,30,31,32,34) |
Clé InChI |
LXVRVYJDRLGNOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B14997377.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B14997379.png)
![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14997386.png)
![Ethyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997395.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B14997401.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B14997417.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B14997426.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B14997430.png)
![3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997439.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-[(pyridin-2-ylmethyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997465.png)
